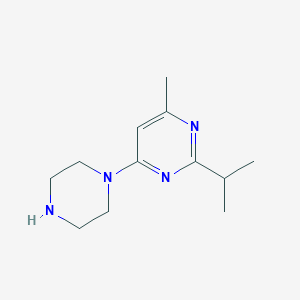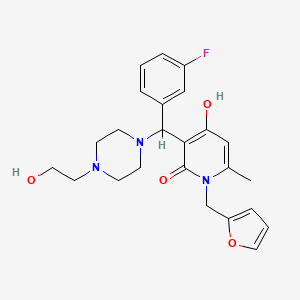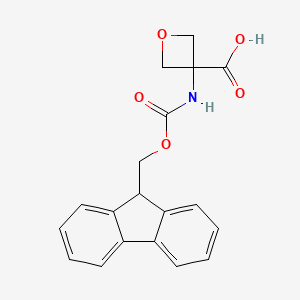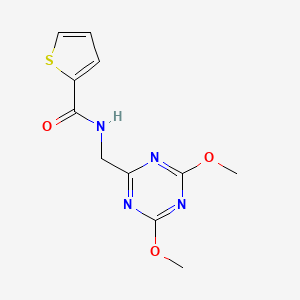
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, also known as MBOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a member of the butynyl-oxolane class of compounds, which have been shown to possess unique biological properties.
Mechanism of Action
The exact mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects, including its ability to enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which can potentially slow the progression of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its ability to selectively enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have potential as an anticonvulsant and anxiolytic agent. However, one limitation of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, including its potential use as a therapeutic agent for the treatment of anxiety disorders, sleep disorders, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide and its potential side effects. Finally, the development of more effective synthesis methods for N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide could lead to its wider use in scientific research.
Synthesis Methods
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-methyloxolane-3-carboxylic acid with 2-methoxyethylamine, followed by the addition of but-2-ynoyl chloride. The resulting product can be purified using column chromatography to obtain pure N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide. Other methods of synthesis include the use of 2-methoxyethylamine hydrochloride and but-2-yn-1-ol.
Scientific Research Applications
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of scientific research applications, including its use as a ligand in the study of GABA-A receptors, which are involved in the regulation of anxiety and sleep. N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has also been shown to have potential as an anticonvulsant and anxiolytic agent. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of the disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-5-12(14)13(7-9-15-3)11-6-8-16-10(11)2/h10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHCIUHNZUJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCOC1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)


![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)

![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)

![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)